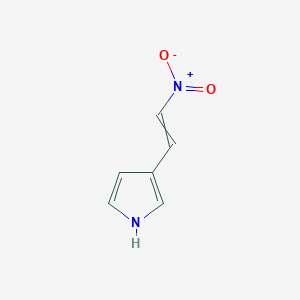
CID 54139202
Cat. No. B8591372
Key on ui cas rn:
62128-40-9
M. Wt: 138.12 g/mol
InChI Key: NZWUDXWOUPEZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04002643
Procedure details


A solution of 2.26 g (0.0238 mole) of pyrrole-3-carboxaldehyde, 1.28 ml (0.0238 mole) of nitromethane, 0.405 ml of benzyl amine (0.0038 mole) and 0.21 ml (0.0038 mole) of acetic acid in 8 ml of absolute ethanol is stirred overnight, collected and washed with ethanol to give as a yellow solid 3-(2-nitrovinyl)pyrrole; m.p. 160°-164° C (dec.).





Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].C(N)C1C=CC=CC=1.C(O)(=O)C>C(O)C>[N+:8]([CH:11]=[CH:6][C:3]1[CH:4]=[CH:5][NH:1][CH:2]=1)([O-:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.26 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C=C1)C=O
|
|
Name
|
|
|
Quantity
|
1.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
0.405 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
0.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=CC1=CNC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
